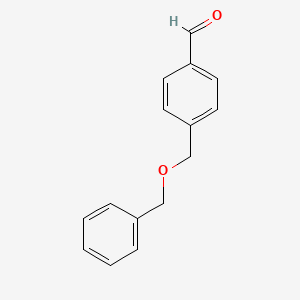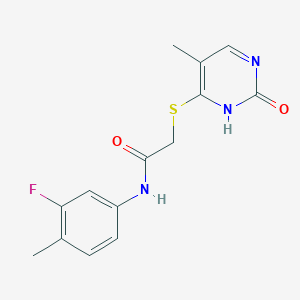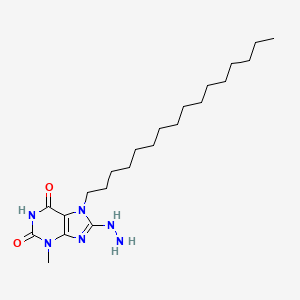
7-hexadecyl-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hexadecyl-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C22H40N6O2. This compound is part of the purine family, which is known for its significant roles in biochemistry, particularly in the structure of nucleotides and nucleic acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-hexadecyl-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems to monitor temperature, pressure, and reactant concentrations is crucial to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-hexadecyl-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can add hydrogen atoms to the compound, modifying its structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvent environments to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde derivative, while reduction could yield a more saturated compound. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .
Applications De Recherche Scientifique
7-hexadecyl-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of cancer treatment and antiviral drugs.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism by which 7-hexadecyl-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-dihydro-3-methyl-1H-purine-2,6-dione: This compound shares the purine core but lacks the hexadecyl and hydrazinyl groups, resulting in different chemical properties and applications.
7-hexadecyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione: This compound has a similar structure but with a nonylsulfanyl group instead of a hydrazinyl group, leading to different reactivity and uses.
Uniqueness
The uniqueness of 7-hexadecyl-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific functional groups, which confer unique chemical properties and biological activities. The presence of the hexadecyl and hydrazinyl groups allows for specific interactions with biological molecules, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C22H40N6O2 |
|---|---|
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
7-hexadecyl-8-hydrazinyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C22H40N6O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28-18-19(24-21(28)26-23)27(2)22(30)25-20(18)29/h3-17,23H2,1-2H3,(H,24,26)(H,25,29,30) |
Clé InChI |
FYYKCDCNQJQMOY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN1C2=C(N=C1NN)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-dimethyl-9-(4-methylphenyl)-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14091252.png)
![1-(3,4-Dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091257.png)
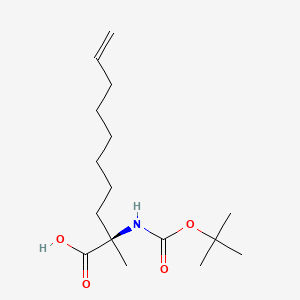
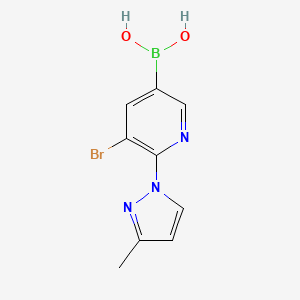
![7-Fluoro-1-(2-fluorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091264.png)
![2-(2-Methoxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091270.png)
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-fluorobenzyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091272.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide](/img/structure/B14091275.png)
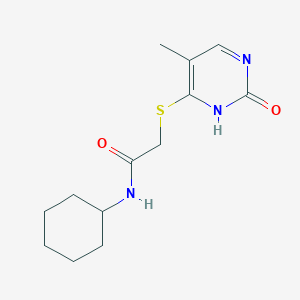
![2-(Thiophen-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B14091289.png)
![(2R)-2-acetamido-3-[(4S,5S)-4-[[(3S)-2-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]-5-methyl-3-oxoheptyl]sulfanylpropanoic acid](/img/structure/B14091300.png)
![3-[[(1S,2S)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione;hydrochloride](/img/structure/B14091306.png)
